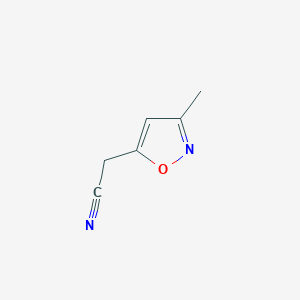

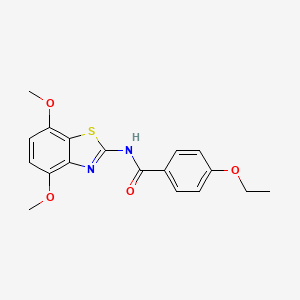

![molecular formula C19H20N6O3 B2791120 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1286697-57-1](/img/structure/B2791120.png)

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidinopyrimidine core. This core structure, along with the functional groups attached to it, makes the compound interesting for a variety of scientific studies and applications.

Wirkmechanismus

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK, also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint. It is involved in the regulation of cell division and the maintenance of genomic stability .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It potently inhibits the kinase activity of TTK, which results in the induction of chromosome missegregation and aneuploidy . This disruption of normal cell division processes can lead to cell death, particularly in cancer cells that rely on TTK for survival .

Biochemical Pathways

The inhibition of TTK by the compound affects the spindle assembly checkpoint, a safety mechanism that ensures the correct segregation of chromosomes during cell division . When TTK is inhibited, this checkpoint is disrupted, leading to errors in chromosome segregation. This can result in aneuploidy, a state in which cells have an abnormal number of chromosomes, which is often lethal to the cell .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties, with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body when administered orally .

Result of Action

The compound’s action results in the suppression of proliferation of a panel of human cancer cell lines . In addition, a combination therapy of the compound with paclitaxel displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice, with a Tumor Growth Inhibition (TGI) value of 78% .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental influences on this compound are not detailed in the available literature, factors such as pH, temperature, and the presence of other molecules can generally impact a compound’s activity

Biochemische Analyse

Biochemical Properties

The compound interacts with Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division and growth . It exhibits strong binding affinity with a Kd value of 0.15 nM . The nature of these interactions is likely due to the specific structural features of the compound, which allow it to bind to the active site of the enzyme and inhibit its activity .

Cellular Effects

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide has been shown to have significant effects on various types of cells. It potently inhibits the kinase activity of TTK, induces chromosome missegregation and aneuploidy, and suppresses proliferation of a panel of human cancer cell lines .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to Threonine Tyrosine Kinase (TTK) and inhibiting its activity . This inhibition disrupts the normal cell division process, leading to chromosome missegregation and aneuploidy

Dosage Effects in Animal Models

In animal models, the compound has demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from basic organic molecules. One common route begins with the formation of the pyrimidinopyrimidine core, which can be achieved through cyclization reactions. For example:

The initial step involves the reaction of an aromatic amine with a pyrimidine derivative under specific conditions (such as the presence of a base like sodium hydride).

The intermediate product then undergoes further functionalization to introduce the morpholino and oxo groups, which are essential for the compound's biological activity.

The final step includes the attachment of the p-tolylacetamide moiety, often through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing each reaction step to increase yield and reduce costs. Continuous flow processes and automated synthesis can be employed to ensure consistency and efficiency in production. The use of robust catalysts and precise control over reaction conditions (temperature, pressure, solvent choice) is crucial to achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, typically at the morpholino moiety, altering its electronic properties.

Reduction: : Reduction reactions can reduce the oxo group to hydroxyl, impacting the compound’s reactivity and solubility.

Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: : Halogenating agents (e.g., chlorine gas, bromine), nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products depend on the specific reaction conditions, but can include various functionalized derivatives of the parent compound, such as halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a valuable scaffold for the development of new molecules in medicinal chemistry. Its complex structure allows for various modifications, making it a versatile starting point for synthesizing potential drug candidates.

Biology and Medicine

In biological research, 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the field of cancer research.

Industry

Industrially, the compound can be used in the synthesis of materials with specific properties, such as polymers with enhanced stability or catalysts with improved activity. Its unique structure allows for the creation of novel materials with desirable characteristics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-ethyl)acetamide

2-(7-piperidinyl-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

2-(7-morpholino-4-hydroxypyrimidino[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

Uniqueness

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The morpholino group, in particular, plays a key role in its interaction with biological targets, distinguishing it from other similar compounds.

Now, you've got a pretty comprehensive view of this fascinating compound. Enjoy diving deeper into your research!

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-13-2-4-14(5-3-13)22-16(26)11-25-12-21-17-15(18(25)27)10-20-19(23-17)24-6-8-28-9-7-24/h2-5,10,12H,6-9,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRFEPQKQRAJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2791037.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2791044.png)

methanone](/img/structure/B2791049.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2791050.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2791052.png)

![N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2791056.png)

![Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate](/img/structure/B2791057.png)

![[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2791060.png)